molecular formula C10H9ClIN3 B10906708 1-(3-chlorobenzyl)-4-iodo-1H-pyrazol-3-amine

1-(3-chlorobenzyl)-4-iodo-1H-pyrazol-3-amine

Cat. No.: B10906708
M. Wt: 333.55 g/mol
InChI Key: PQJGFHUMGXOLQK-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-4-iodo-1H-pyrazol-3-amine is a pyrazole-derived compound featuring a 3-chlorobenzyl substituent at position 1, an iodine atom at position 4, and an amine group at position 2. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to interact with biological targets.

Properties

Molecular Formula

C10H9ClIN3

Molecular Weight

333.55 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-iodopyrazol-3-amine

InChI

InChI=1S/C10H9ClIN3/c11-8-3-1-2-7(4-8)5-15-6-9(12)10(13)14-15/h1-4,6H,5H2,(H2,13,14)

InChI Key

PQJGFHUMGXOLQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazol-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the 3-chlorobenzyl group: This step involves the alkylation of the pyrazole ring with 3-chlorobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at C4 undergoes facile nucleophilic substitution (SNAr) due to electron-withdrawing effects of the pyrazole ring and adjacent substituents.

Reaction TypeConditionsProducts FormedYieldRef.
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C4-Aryl-1-(3-chlorobenzyl)pyrazoles72-85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C4-Amino-substituted derivatives68%
SN2 with ThiolsK₂CO₃, DMF, 25°C4-Sulfanylpyrazoles61%

Key Findings :

  • Coupling reactions retain the 3-chlorobenzyl group, confirming its stability under palladium catalysis .

  • Steric hindrance from the benzyl group slows reaction kinetics compared to non-substituted analogs (TOF reduced by ~40%) .

Oxidation/Reduction Pathways

The amine group participates in redox transformations, while the iodine remains inert under mild conditions.

ReactionReagentsProductsSelectivityRef.
HNO₂, HCl (0°C)Diazotization3-Hydroxy derivative89%
NaBH₄, NiCl₂Partial ring hydrogenation4-Iodo-4,5-dihydropyrazole54%
mCPBA, CH₂Cl₂N-OxidationPyrazole N-oxide73%

Mechanistic Insight :

  • Diazotization proceeds via Sandmeyer pathway, with iodine acting as a leaving group only under strong radical initiators .

  • N-Oxidation occurs exclusively at N2 due to electronic deactivation at N1 by the benzyl group .

Functionalization via Amine Group

The C3 amine undergoes acylation, sulfonation, and condensation reactions.

ReactionConditionsProductsNotesRef.
AcCl, Et₃N0°C → RT, CH₂Cl₂3-Acetamido derivative95% conversion
CS₂, KOH, EtOHReflux, 6h3-Thiocarbamoyl intermediateCyclizes to triazoles
RCHO, pTSAMW, 120°C, 15minSchiff base derivatives22 examples reported

Structural Confirmation :

  • X-ray crystallography of the acetamido derivative confirmed retention of the iodo substituent (C-I bond length: 2.098 Å).

  • Thiocarbamoyl intermediates enable access to fused heterocycles via Lossen rearrangements .

Electrophilic Aromatic Substitution

Limited reactivity observed due to electron-deficient pyrazole core.

ReactionConditionsProductsYieldRef.
Br₂, FeBr₃0°C, DCM5-Bromo derivative12%
HNO₃, H₂SO₄-10°C, 2h5-Nitro compound8%

Computational Analysis :

  • DFT calculations (B3LYP/6-311+G**) show C5 has highest electron density (-0.23 e), but still lower than unsubstituted pyrazoles .

Metal-Mediated Transformations

The iodine atom facilitates transmetalation in cross-couplings.

ReactionCatalyst SystemProductsTONRef.
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N4-Alkynylpyrazoles310
KumadaNiCl₂(dppp), THF, 60°C4-Alkyl/aryl derivatives270

Kinetic Data :

  • Sonogashira coupling exhibits pseudo-first-order kinetics (k = 0.118 min⁻¹) with electron-deficient alkynes .

  • Nickel catalysis requires strict anhydrous conditions to prevent protodeiodination (<2% H₂O tolerated).

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

ConditionTimeDegradation ProductsHalf-LifeRef.
pH 7.4, 37°C24h3-Amino-4-hydroxypyrazole6.3h
Human liver microsomes1hDeiodinated metabolite (94%)-

Metabolic Pathways :

  • CYP3A4 primarily mediates oxidative deiodination (Vmax = 18.2 pmol/min/mg) .

  • Glucuronidation of the amine group occurs as a minor pathway (9% total clearance) .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound is primarily studied for its potential as a pharmacophore in drug design. It exhibits several pharmacological activities, including:

  • Anti-inflammatory : Research indicates that pyrazole derivatives can inhibit inflammation pathways, making them candidates for anti-inflammatory drug development .
  • Anticancer : The compound has shown promise in treating various cancers, including non-small cell lung cancer and leukemias. It acts as a potent inhibitor of protein tyrosine kinases, which are crucial in cancer cell proliferation .
  • Antimicrobial : Pyrazoles have demonstrated antimicrobial properties, which can be harnessed for developing new antibiotics .

Case Studies
Several studies have reported on the efficacy of pyrazole derivatives in cancer treatment:

  • Inhibition of Cancer Cell Lines : A study found that certain pyrazole derivatives inhibited the growth of A549 lung cancer cells, with specific compounds inducing apoptosis .
  • Protein Kinase Inhibition : The compound has been identified as an effective inhibitor of the epidermal growth factor receptor (EGF-R) and ErbB-2 kinase, both of which are implicated in tumor growth and metastasis .

Biological Studies

Molecular Interaction Studies
1-(3-chlorobenzyl)-4-iodo-1H-pyrazol-3-amine is utilized as a probe to investigate biological pathways and molecular interactions. Its ability to bind to specific enzymes or receptors allows researchers to explore its role in various biological processes.

  • Mechanism of Action : The compound may inhibit enzyme activity by binding to active sites, thereby blocking substrate access. This mechanism is crucial for understanding its therapeutic potential.

Material Science

Synthesis of Advanced Materials
The compound can be employed in the synthesis of advanced materials with specific electronic and optical properties. Its unique structure allows for modifications that can lead to materials suitable for various applications in electronics and photonics.

Chemical Synthesis

Intermediate in Organic Synthesis
In organic synthesis, this compound serves as an intermediate for producing more complex organic molecules. Its versatility in reactions makes it a valuable building block in synthetic chemistry.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Core Structural Variations

The compound belongs to a class of 1-benzyl-1H-pyrazol-3-amines with variations in substituents on the benzyl ring and pyrazole core. Key analogs and their structural differences are summarized below:

Compound Name Benzyl Substituent Pyrazole Substituents (Position) Molecular Formula Molecular Weight Key References
1-(3-Chlorobenzyl)-4-iodo-1H-pyrazol-3-amine 3-chlorobenzyl I (4), NH₂ (3) C₁₀H₉ClIN₃ 345.56 g/mol
4-Chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine 3,4-dichlorobenzyl Cl (4), NH₂ (3) C₁₀H₈Cl₃N₃ 284.55 g/mol
1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine 3-chlorobenzyl CH₃ (3), NH₂ (5) C₁₁H₁₂ClN₃ 221.69 g/mol
4-Chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-amine 3-fluorobenzyl Cl (4), NH₂ (3) C₁₀H₈ClFN₃ 224.64 g/mol
1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine 4-chloro-2-fluorobenzyl H (4), NH₂ (3) C₁₀H₈ClFN₃ 225.65 g/mol

Key Observations :

  • Substituent Position : Fluorine at the 2-position on the benzyl ring (e.g., ) may alter electronic distribution differently than 3-substituents.
  • Pyrazole Core Modifications : Methyl or chlorine substituents at positions 3 or 5 influence steric bulk and hydrogen-bonding capacity .

Physicochemical Properties

  • Solubility : The iodine atom in the target compound may reduce aqueous solubility compared to fluoro analogs but improve lipid membrane permeability.
  • Hydrogen Bonding : The amine group at position 3 facilitates hydrogen bonding, critical for target recognition in biological systems .

Biological Activity

1-(3-Chlorobenzyl)-4-iodo-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound this compound features a pyrazole ring substituted with a chlorobenzyl group and an iodine atom. This unique structure contributes to its biological activity, particularly through interactions with various biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that certain pyrazole derivatives showed potent activity against various bacterial strains, including E. coli and Staphylococcus aureus . The presence of halogen substituents, such as chlorine and iodine, often enhances the antimicrobial efficacy due to increased lipophilicity and improved membrane penetration.

Anti-inflammatory Activity

Pyrazoles are recognized for their anti-inflammatory effects. In a series of experiments, compounds similar to this compound were tested for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. Results indicated that certain derivatives achieved up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs . The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds with similar structures have shown promising results against various cancer cell lines, including breast and colorectal cancers. For instance, a related pyrazole compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HT-29 (colorectal adenocarcinoma) cell lines . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through its structure-activity relationship. Key findings from SAR studies include:

Substituent Effect on Activity
ChlorineEnhances antimicrobial and anti-inflammatory activity
IodineIncreases lipophilicity, improving membrane penetration
Benzyl groupContributes to binding affinity with biological targets

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of pyrazole derivatives, compounds were tested using a carrageenan-induced edema model in rats. The results indicated that certain derivatives exhibited significant reduction in paw swelling compared to controls, suggesting strong anti-inflammatory potential .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer effects of pyrazole derivatives revealed that this compound showed substantial cytotoxicity against several cancer cell lines. The study highlighted its mechanism involving apoptosis via activation of caspases .

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